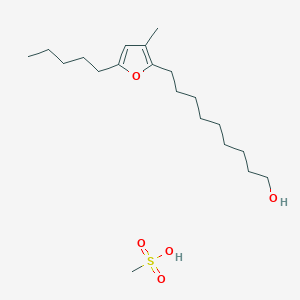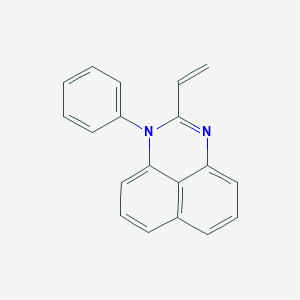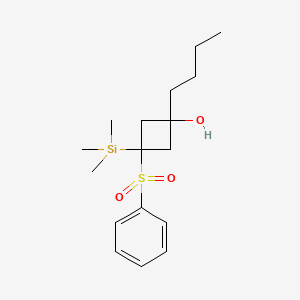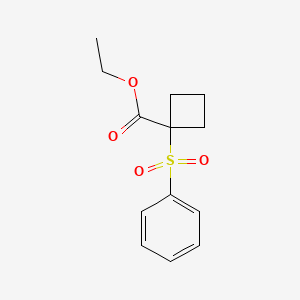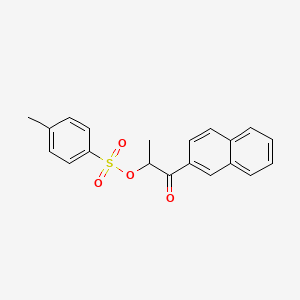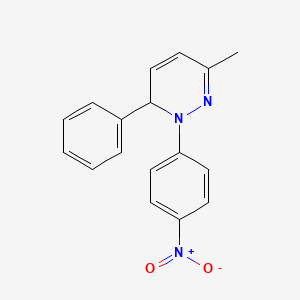
3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with methyl, nitrophenyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine typically involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as triethylamine, and under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and nitrophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridazine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the pyridazine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Known for their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties
Uniqueness
3-Methyl-1-(4-nitrophenyl)-6-phenyl-1,6-dihydropyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The combination of methyl, nitrophenyl, and phenyl groups makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
89546-99-6 |
|---|---|
Formule moléculaire |
C17H15N3O2 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
6-methyl-2-(4-nitrophenyl)-3-phenyl-3H-pyridazine |
InChI |
InChI=1S/C17H15N3O2/c1-13-7-12-17(14-5-3-2-4-6-14)19(18-13)15-8-10-16(11-9-15)20(21)22/h2-12,17H,1H3 |
Clé InChI |
FYMGVOKXNRVROO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


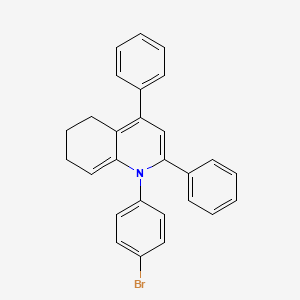
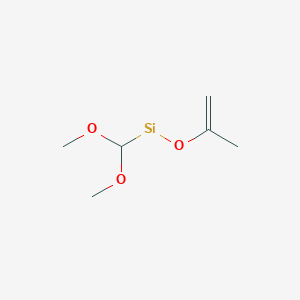
![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)
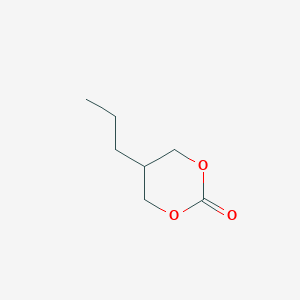
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)

